molecular formula C9H13N3O2S B2654456 N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide CAS No. 362482-24-4

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B2654456
CAS No.: 362482-24-4
M. Wt: 227.28
InChI Key: KKBVPDRSYCAPEU-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a synthetic compound designed for chemical biology and drug discovery research, featuring the privileged 1,3,4-thiadiazole heterocycle. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore known for its broad spectrum of biological activities and its presence in several clinically used drugs, largely due to its favorable metabolic profile and ability to engage in key hydrogen-bonding interactions with biological targets . Researchers are exploring this chemotype for developing new therapeutic agents, with scientific literature showing that 1,3,4-thiadiazole derivatives possess significant antibacterial and anti-inflammatory properties . Specific derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and have shown efficacy in inhibiting protein denaturation, a key mechanism in the anti-inflammatory response . Furthermore, the 1,3,4-thiadiazole scaffold is recognized for its antimycobacterial potential , with some analogues exhibiting potent activity against Mycobacterium tuberculosis , including multidrug-resistant strains, often through innovative mechanisms of action such as the inhibition of the DprE1 enzyme involved in cell wall biosynthesis . The structural motif of this compound, which combines a 1,3,4-thiadiazole core with a carboxamide linker, is also found in other investigational compounds, such as AQP4 inhibitors developed for neurology research and potential antiplatelet agents . This makes this compound a versatile and valuable building block for researchers in medicinal chemistry, particularly for those designing and synthesizing new molecules to target infectious diseases, inflammatory pathways, and central nervous system disorders.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBVPDRSYCAPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as glutaminase, which is involved in glutamine metabolism. By inhibiting this enzyme, the compound can disrupt the metabolic pathways essential for the growth and survival of certain cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The 1,3,4-thiadiazole scaffold is a common feature among analogs, with modifications primarily at the 5-position (alkyl/aryl substituents) and the carboxamide side chain. Key structural differences and their implications are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide 5-ethyl, oxolane carboxamide 207.25 Polar oxolane ring may improve solubility; ethyl group enhances lipophilicity.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide 5-cyclopropyl, phthalazine carboxamide 313.34 Cyclopropyl group reduces steric bulk; phthalazine may enhance π-π stacking.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 5-methyl, chromene carboxamide 287.30 Chromene ring introduces planar aromaticity; methyl group minimizes steric hindrance.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide Valproic acid-derived side chain 283.40 Branched alkyl chain increases hydrophobicity; associated with anti-epileptic activity.
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide Sulfamoyl phenyl, methoxy chromene 501.52 Sulfamoyl group enhances hydrogen bonding; methoxy improves metabolic stability.

Key Research Findings

  • SAR Insights :
    • 5-Substituents : Ethyl groups balance lipophilicity and steric effects, whereas cyclopropyl or methyl groups may alter target selectivity .
    • Carboxamide Side Chains : Polar groups (e.g., oxolane) improve solubility, while aromatic systems (e.g., chromene, phthalazine) enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a chemical compound characterized by its unique structural features, including a thiadiazole ring and an oxolane ring. Its molecular formula is C9H13N3O2SC_9H_{13}N_3O_2S, and it has gained attention in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. This compound has been investigated for its effectiveness against several bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth and survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Aspergillus niger40.0 μg/mL
Candida albicans35.0 μg/mL

Anticancer Activity

This compound has also been explored for its potential as an anticancer agent. Studies suggest that it may inhibit enzymes involved in cancer cell metabolism, such as glutaminase. This inhibition can disrupt metabolic pathways essential for cancer cell proliferation.

Case Study: Inhibition of Glutaminase

In a study examining the effects of various thiadiazole derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability across multiple cancer types. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of human cancer cell lines including lung adenocarcinoma and breast cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Cell Cycle Disruption : It may interfere with the normal cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells leading to cell death.

Thiadiazole Derivatives

This compound belongs to a broader class of thiadiazole derivatives known for diverse biological activities. A comparative analysis highlights its unique properties relative to other compounds in this class.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
1,3,4-Thiadiazole derivative AHighModerate
1,3,4-Thiadiazole derivative BLowHigh

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide, and how are reaction conditions optimized? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,3,4-thiadiazoles are often prepared by cyclizing thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. Key steps include:

  • Reagent selection : Using chloroacetyl chloride or acyl halides to functionalize the thiadiazole ring .
  • Solvent and temperature : Reactions are refluxed in acetonitrile or ethanol (60–80°C) for 1–4 hours to achieve high yields .
  • Purification : Recrystallization from pet-ether or ethanol ensures purity .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole ring (C-S, ~650 cm⁻¹) groups .
    • NMR : ¹H NMR identifies ethyl protons (δ 1.2–1.4 ppm, triplet) and oxolane protons (δ 3.5–4.0 ppm, multiplet). ¹³C NMR confirms carboxamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 207.25 for C₇H₁₃NO₄S) validate the molecular formula .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥95% purity .

Biological Activity Profiling

Q: What in vitro biological activities have been reported for this compound derivatives? A: Thiadiazole derivatives exhibit diverse activities:

Activity Cell Line/Model IC₅₀/EC₅₀ Reference
Anticancer MCF-7 (breast)0.084 ± 0.020 mmol/L
A549 (lung)0.034 ± 0.008 mmol/L
Anti-epileptic Isoniazid-induced seizuresSignificant seizure delay
  • Mechanism : Apoptosis induction (caspase-3 activation) and aromatase inhibition (IC₅₀ = 0.062 mmol/L in MCF-7) .

Advanced Functionalization Strategies

Q: How can regioselective modification of the thiadiazole ring enhance the bioactivity of this compound? A: Key strategies include:

  • Electrophilic substitution : Introducing sulfonamide or acrylamide groups at the 5-position improves anticancer activity .
  • Cyclization : Using iodine and triethylamine in DMF generates fused heterocycles (e.g., triazolo-thiadiazoles) with enhanced antimicrobial activity .
  • Hybridization : Combining with valproic acid or β-cyclodextrin improves bioavailability and CNS penetration .

Addressing Data Contradictions

Q: How do conflicting reports on thiadiazole derivatives’ activities inform the optimization of this compound? A: Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance cytotoxicity but reduce solubility .
  • Assay variability : IC₅₀ values for MCF-7 range from 0.034–0.084 mmol/L depending on substituents and assay conditions .
  • Resolution : Parallel synthesis and QSAR modeling can identify optimal substituents (e.g., p-tolylamino groups for aromatase inhibition) .

Solubility and Bioavailability Optimization

Q: What methodologies address the poor aqueous solubility of this compound? A: Effective strategies include:

  • Nanocapsules : Encapsulation in β-cyclodextrin increases water solubility by 10-fold, enabling injectable formulations .
  • Prodrug design : Phosphorylation or glycosylation of the carboxamide group enhances hydrophilicity .
  • Co-solvents : Using PEG-400 or DMSO in preclinical studies improves dissolution .

Computational Modeling for Target Identification

Q: How can molecular docking guide the design of this compound derivatives? A: Docking studies (e.g., AutoDock Vina) predict interactions with targets like GSK-3β or aromatase:

  • Binding pockets : The thiadiazole ring occupies hydrophobic pockets, while the oxolane group forms hydrogen bonds .
  • Validation : MD simulations (100 ns) assess stability of ligand-protein complexes .

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